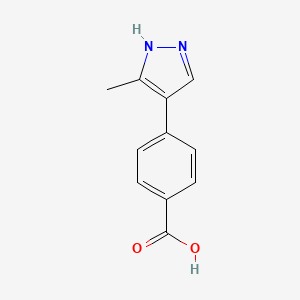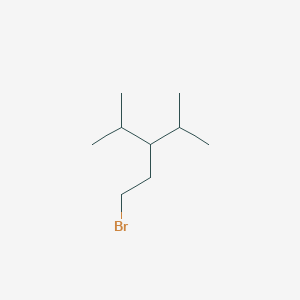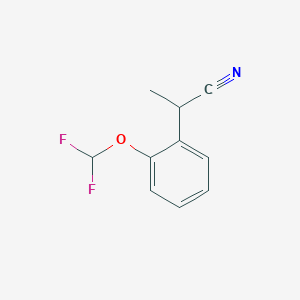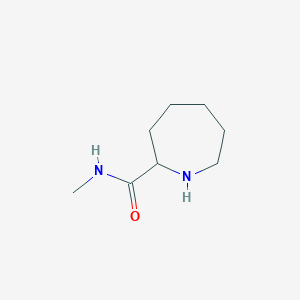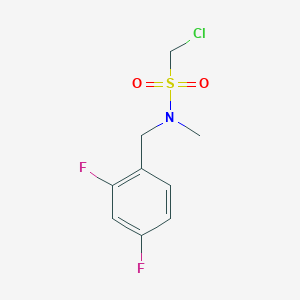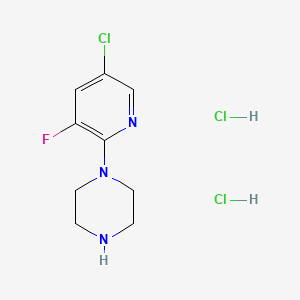
(E)-2-fluoro-5-(2-nitrovinyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-fluoro-5-(2-nitrovinyl)benzonitrile is an organic compound that features a fluoro group, a nitrovinyl group, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-fluoro-5-(2-nitrovinyl)benzonitrile typically involves the reaction of 2-fluoro-5-formylbenzonitrile with nitroethane under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 2-fluoro-5-formylbenzonitrile reacts with the nitroethane to form the nitrovinyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-fluoro-5-(2-nitrovinyl)benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition: The nitrovinyl group can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Cycloaddition: Azides in the presence of a catalyst like silver nanoparticles.
Major Products Formed
Reduction: Formation of (E)-2-fluoro-5-(2-aminovinyl)benzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Cycloaddition: Formation of 1,2,3-triazoles.
Aplicaciones Científicas De Investigación
(E)-2-fluoro-5-(2-nitrovinyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of (E)-2-fluoro-5-(2-nitrovinyl)benzonitrile depends on its specific application. For example, in cycloaddition reactions, the nitrovinyl group acts as an electron-deficient alkene, facilitating the reaction with electron-rich azides to form triazoles. The molecular targets and pathways involved would vary based on the specific reaction or application being studied .
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(2-nitrovinyl)benzonitrile: Similar structure but lacks the fluoro group.
2-fluoro-5-formylbenzonitrile: Precursor in the synthesis of (E)-2-fluoro-5-(2-nitrovinyl)benzonitrile.
Uniqueness
This compound is unique due to the presence of both a fluoro group and a nitrovinyl group on the benzonitrile ring.
Propiedades
Fórmula molecular |
C9H5FN2O2 |
|---|---|
Peso molecular |
192.15 g/mol |
Nombre IUPAC |
2-fluoro-5-[(E)-2-nitroethenyl]benzonitrile |
InChI |
InChI=1S/C9H5FN2O2/c10-9-2-1-7(3-4-12(13)14)5-8(9)6-11/h1-5H/b4-3+ |
Clave InChI |
MQXGRLLKUKVNSU-ONEGZZNKSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/[N+](=O)[O-])C#N)F |
SMILES canónico |
C1=CC(=C(C=C1C=C[N+](=O)[O-])C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13583193.png)
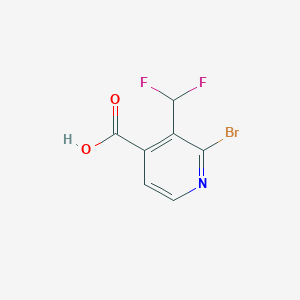
![N-[2-(1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B13583203.png)
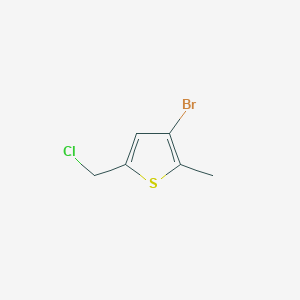
![(2R)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13583208.png)
![3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13583211.png)
